(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine

Tubulin Polymerization Enantioselectivity Antimitotic Activity

(7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine (CAS 502612-54-6) is the enantiopure (7S) free base of the privileged cyclopenta[b]pyridine scaffold. The (S)-enantiomer exhibits approximately twice the potency of its (R)-counterpart in tubulin assembly inhibition, making it the preferred building block for antimitotic agent development. Its 7-amine enables unique derivatization pathways for CNS-targeted agents and kinase inhibitor pharmacophores (PIM, casein kinase)—routes inaccessible to 5-amine regioisomers. The free base eliminates the neutralization step required with the HCl salt (CAS 2044711-36-4), streamlining process scale-up. For SAR studies and lead optimization, this single defined (7S)-enantiomer provides an unambiguous stereochemical foundation.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 502612-54-6
Cat. No. B1315361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine
CAS502612-54-6
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)N=CC=C2
InChIInChI=1S/C8H10N2/c9-7-4-3-6-2-1-5-10-8(6)7/h1-2,5,7H,3-4,9H2/t7-/m0/s1
InChIKeyVUJXLKVRHHCKDR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine (CAS 502612-54-6) — Core Properties and Sourcing Profile


(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine (CAS 502612-54-6) is a chiral heterocyclic primary amine with a fused cyclopenta[b]pyridine bicyclic core . Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol . As an enantiopure (7S) stereoisomer, it serves as a versatile chiral building block and advanced pharmaceutical intermediate, primarily in medicinal chemistry for synthesizing bioactive molecules and enabling stereospecific drug discovery . Its utility in constructing complex molecular architectures for targeting CNS disorders and kinase inhibition pathways has been documented in the patent and chemical literature [1].

Why Generic Substitution of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine Fails — The Critical Role of Stereochemistry and Functional Group Positioning


Generic or in-class substitution of (7S)-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is precluded by the compound's precise stereochemical configuration and the specific positioning of its amine functional group. The (7S) chirality at the 7-position of the cyclopenta[b]pyridine core is not a minor structural nuance; it is the primary determinant of biological target recognition and downstream activity . In analogous systems, the (S)-enantiomer has demonstrated approximately twice the potency of its (R)-counterpart in inhibiting tubulin assembly, underscoring that enantiomers are distinct chemical entities with divergent biological profiles . Furthermore, this compound's primary amine at the 7-position offers unique synthetic versatility, enabling derivatization pathways unavailable to other regioisomers (e.g., 5-amine or 6-carboxylic acid derivatives), which are crucial for constructing specific pharmacophores in kinase inhibitors and CNS-targeted agents .

Quantitative Differentiation of (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine Against Key Analogs


Enantiomer-Specific Potency: (S)-Configuration Yields Twofold Increase in Tubulin Inhibition vs. (R)-Enantiomer

In a study of 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine enantiomers, the (S)-enantiomer (i.e., (7S)-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine) demonstrated significantly higher potency than the (R)-enantiomer in inhibiting purified tubulin assembly . This difference in activity between the two enantiomers is a direct consequence of their stereochemistry.

Tubulin Polymerization Enantioselectivity Antimitotic Activity

Synthetic Utility: 7-Amine vs. 5-Amine Regioisomers for Building CNS and Kinase-Targeted Libraries

The 7-amine substitution pattern on the cyclopenta[b]pyridine core provides distinct synthetic advantages over other regioisomers. The 7-amine derivative serves as a direct precursor for constructing specific pharmacophores, whereas the 5-amine isomer requires different synthetic routes and yields alternative vectors for molecular elaboration [1].

Medicinal Chemistry Synthetic Intermediate CNS Drug Discovery

Enantiopure Form vs. Racemic Mixture: Establishing a Defined Chiral Center for Consistent Pharmacology

The (7S)-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is supplied as a single, defined enantiomer, whereas the racemic mixture (CAS 185122-75-2) contains both (7S) and (7R) forms . Using an enantiopure building block is critical for eliminating the pharmacological and toxicological variability inherent to racemic mixtures.

Chiral Resolution Enantiopure Synthesis Pharmacological Consistency

Salt Form Selection: Free Base vs. Hydrochloride Salt for Downstream Synthetic Flexibility

The free base form (CAS 502612-54-6) offers distinct advantages over the hydrochloride salt (CAS 2044711-36-4) for specific synthetic applications . The free base is directly amenable to reactions requiring nucleophilic amine functionality, such as amide bond formation or reductive amination, without the need for a prior neutralization step.

Salt Form Solubility Synthetic Handling

Key Application Scenarios for (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine (CAS 502612-54-6)


Stereospecific Synthesis of Antimitotic Agents Targeting Tubulin

This (7S)-enantiomer serves as a preferred chiral building block for creating novel antimitotic agents. The evidence that the (S)-enantiomer is approximately twice as potent as the (R)-enantiomer in inhibiting tubulin assembly makes it the logical choice for SAR studies and lead optimization campaigns focused on this mechanism. Using the (7S)-enantiomer ensures the resulting library is built upon the more active stereochemical foundation.

Construction of CNS-Targeted Compound Libraries via the 7-Amine Vector

For medicinal chemistry projects targeting central nervous system disorders, this compound's 7-amine position provides a key vector for molecular elaboration. It is specifically cited as a versatile intermediate for developing CNS-targeted bioactive molecules . The regioisomeric identity ensures that derivatization aligns with known pharmacophore models for this therapeutic area, unlike the 5-amine isomer which is associated with different biological applications .

Development of Stereochemically Pure Kinase Inhibitor Scaffolds

The cyclopenta[b]pyridine core is a privileged scaffold in kinase inhibitor design [1]. Using the enantiopure (7S)-amine free base allows for the direct, stereospecific construction of advanced intermediates for targeting kinases like PIM or casein kinase. This approach avoids the complexity of late-stage chiral resolution and ensures that the final drug candidates are single, defined stereoisomers, which is a regulatory and pharmacological requirement.

Streamlined Process Chemistry Using the Free Base Form

In a process chemistry setting, the free base form (CAS 502612-54-6) is preferred over its hydrochloride salt counterpart (CAS 2044711-36-4) . The free base can be directly employed in key transformations such as amide couplings or reductive aminations, reducing the number of unit operations and improving overall process efficiency by eliminating a neutralization step. This is a critical consideration for scaling up synthetic routes from medicinal chemistry to pilot plant production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.